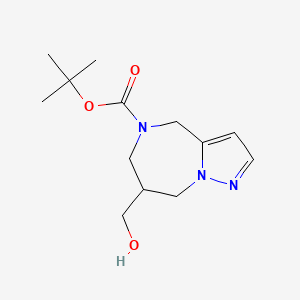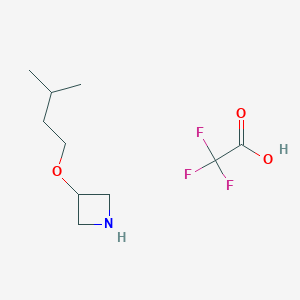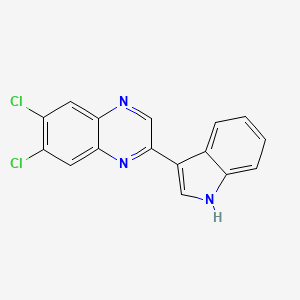
4-(3-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)phénoxy)benzonitrile
Vue d'ensemble
Description
“4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates . It appears as a colorless oily substance at room temperature .
Molecular Structure Analysis
The molecular formula of “4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile” is C13H16BNO2 . The average mass is 219.088 Da and the monoisotopic mass is 219.143066 Da . The structure includes a boron atom, which forms a boronate ester with the surrounding carbon and oxygen atoms .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a melting point of 166.0 to 170.0°C . It is insoluble in water . The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 351.2±25.0°C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique
Chimie Médicinale : Synthèse de Médicaments
Ce composé est utilisé dans la synthèse de produits pharmaceutiques, en particulier dans le développement de nouveaux candidats médicaments. Son groupe ester boronique joue un rôle essentiel dans les réactions de couplage croisé, telles que le couplage de Suzuki-Miyaura, qui forme des liaisons carbone-carbone essentielles à la construction d'architectures moléculaires complexes présentes dans de nombreux médicaments .
Science des Matériaux : Production de Polymères
En science des matériaux, il sert de précurseur pour la création de polymères présentant des propriétés électroniques spécifiques. Il participe à la synthèse de copolymères combinant des unités de benzothiadiazole et d'arène riches en électrons, qui sont importantes pour le développement de nouveaux matériaux ayant des applications potentielles dans l'électronique organique .
Synthèse Organique : Blocs de Construction
Le composé sert de bloc de construction en synthèse organique. Son groupe boronate participe à diverses transformations organiques, offrant une voie pour synthétiser un large éventail de composés organiques. Ceci est particulièrement précieux pour générer des intermédiaires dans la synthèse de copolymères conjugués .
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, eye protection, and face protection. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis reactions . They can act as reagents or catalysts, participating in many important organic synthesis reactions .
Mode of Action
Similar compounds are known to participate in reactions such as the suzuki-miyaura coupling reaction . In these reactions, the boron atom in the compound can form a covalent bond with a carbon atom in another molecule, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that compounds of this nature are often involved in organic synthesis reactions that can lead to the formation of a wide variety of complex organic molecules .
Pharmacokinetics
The solubility of similar compounds in organic solvents suggests that they may be well absorbed and distributed in the body .
Result of Action
As a compound used in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile. For instance, the compound is sensitive to air and moisture , which means it should be stored under inert gas and in a cool, dry place . The reaction conditions, such as temperature and solvent, can also significantly affect the compound’s reactivity and the yield of the reaction .
Propriétés
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-6-5-7-17(12-15)22-16-10-8-14(13-21)9-11-16/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGNTCGFKUGJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



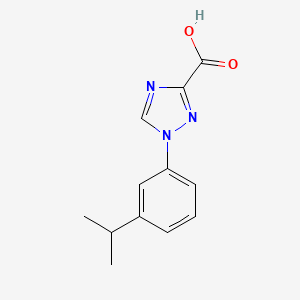
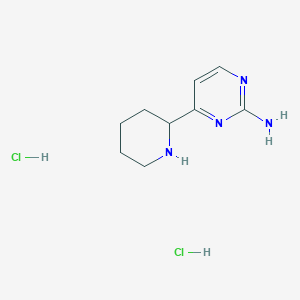
![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride](/img/structure/B1443596.png)
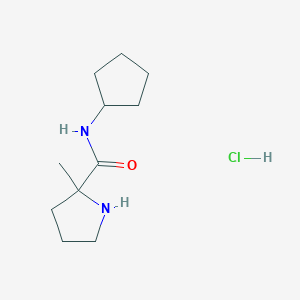
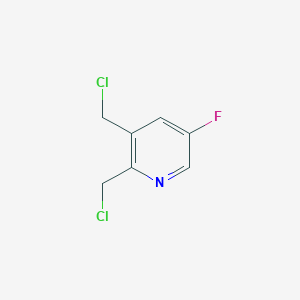
![Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1443602.png)
![3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443603.png)
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1443604.png)
![1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride](/img/structure/B1443605.png)
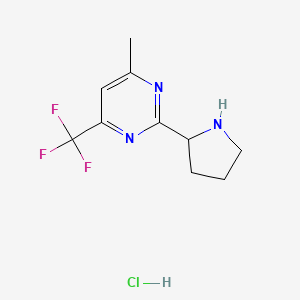
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyrimidin-2-yl-amine dihydrochloride](/img/structure/B1443607.png)
